molecular formula C12H8BrIN2O B2417834 N-(5-bromopyridin-2-yl)-4-iodobenzamide CAS No. 462078-34-8

N-(5-bromopyridin-2-yl)-4-iodobenzamide

Cat. No.: B2417834
CAS No.: 462078-34-8
M. Wt: 403.017
InChI Key: XXIKELXSNYVYHV-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-4-iodobenzamide is an organic compound that belongs to the class of N-arylamides This compound is characterized by the presence of a bromopyridine and an iodobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-4-iodobenzamide typically involves the reaction of 5-bromopyridin-2-amine with 4-iodobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-4-iodobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-4-iodobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-4-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromopyridin-2-yl)-4-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and potential for diverse chemical transformations. This dual halogenation makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrIN2O/c13-9-3-6-11(15-7-9)16-12(17)8-1-4-10(14)5-2-8/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIKELXSNYVYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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